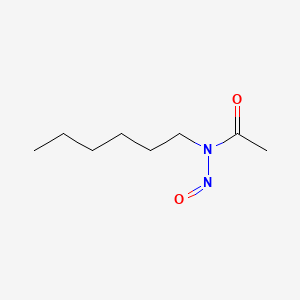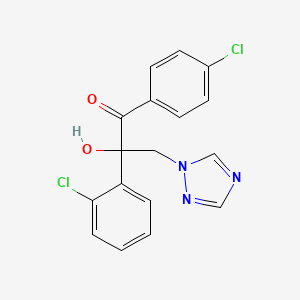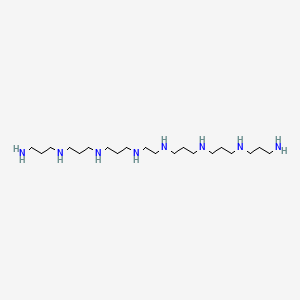
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine is a chemical compound with the molecular formula C20H50N8 It is a polyamine, which means it contains multiple amine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine typically involves the stepwise addition of amine groups to a hydrocarbon chain. The process often starts with a simple diamine, which undergoes multiple reactions to introduce additional amine groups. Common reagents used in these reactions include alkyl halides and amine precursors. The reaction conditions usually involve controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactions are carried out under optimized conditions to ensure high yield and purity. The process may also include purification steps such as distillation or crystallization to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The amine groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and the use of appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield amine oxides, while reduction may produce simpler amines.
Scientific Research Applications
4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving polyamines and their role in cellular processes.
Industry: The compound can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 4,8,12,15,19,23-Hexaazahexacosane-1,26-diamine involves its interaction with molecular targets such as enzymes and receptors. The multiple amine groups in the compound allow it to form strong interactions with these targets, potentially modulating their activity. The pathways involved in these interactions can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Ethylenediamine: A simpler diamine with two amine groups.
Triethylenetetramine: A polyamine with four amine groups.
Tetraethylenepentamine: A polyamine with five amine groups.
Properties
CAS No. |
84145-44-8 |
|---|---|
Molecular Formula |
C20H50N8 |
Molecular Weight |
402.7 g/mol |
IUPAC Name |
N'-[3-[3-[2-[3-[3-(3-aminopropylamino)propylamino]propylamino]ethylamino]propylamino]propyl]propane-1,3-diamine |
InChI |
InChI=1S/C20H50N8/c21-7-1-9-23-11-3-13-25-15-5-17-27-19-20-28-18-6-16-26-14-4-12-24-10-2-8-22/h23-28H,1-22H2 |
InChI Key |
BQLHDWPBRFNLIF-UHFFFAOYSA-N |
Canonical SMILES |
C(CN)CNCCCNCCCNCCNCCCNCCCNCCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4H-[1,2,4]Triazolo[3,4-c][1,4]benzoxazine-1-carboxamide](/img/structure/B12677594.png)
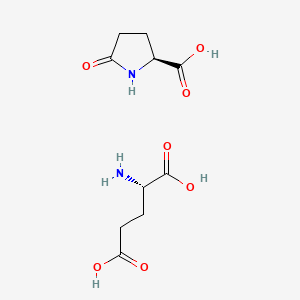
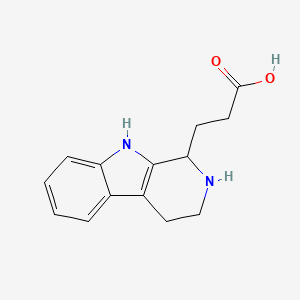
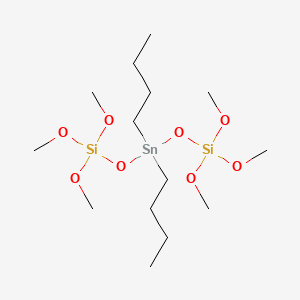
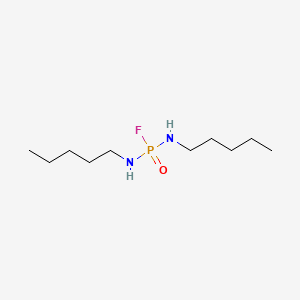
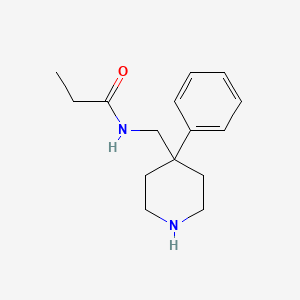

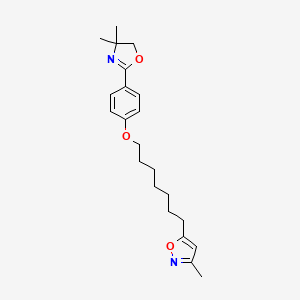
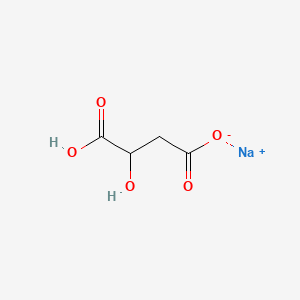
![6-Cyclohexyl-2,2,3-trimethylbicyclo[2.2.1]heptane](/img/structure/B12677642.png)
